(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Description
The compound “(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is a stereospecific cyclopentane derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position and a carboxylic acid group at the 1-position. Its stereochemistry (1S,3R) is critical for its physicochemical and biological properties. This compound is primarily used in peptide synthesis and medicinal chemistry as a chiral building block .
Properties
IUPAC Name |
(1S,3R)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMZYGMZLWARX-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is currently unknown. This compound contains a benzyloxycarbonyl group, which is often used as a protecting group in organic synthesis. The role of a protecting group is to temporarily mask a functional group from participating in a reaction.
Mode of Action
The benzyloxycarbonyl group in the compound can be removed under certain conditions, revealing the functional group it was protecting. This could potentially lead to changes in the biochemical properties of the molecule.
Biochemical Pathways
The removal of the benzyloxycarbonyl group could potentially affect various biochemical pathways depending on the nature of the functional group it was protecting.
Pharmacokinetics
The presence of the benzyloxycarbonyl group could potentially affect the compound’s bioavailability.
Result of Action
The removal of the benzyloxycarbonyl group could potentially lead to changes in the molecule’s biochemical properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the removal of the benzyloxycarbonyl group is often carried out under acidic or basic conditions.
Biological Activity
(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid, commonly referred to as a benzyloxycarbonyl derivative of cyclopentane carboxylic acid, is a compound of significant interest in biochemical research. This article delves into its biological activity, mechanisms of action, and various applications in scientific studies.
- Molecular Formula : C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- CAS Number : 1380486-21-4
The compound exhibits several biochemical properties that facilitate its role in various biological processes:
- Enzyme Interactions : It interacts with proteases, modulating their activity through competitive inhibition or activation. The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed to activate the compound in specific reactions .
- Cellular Effects : It has been shown to influence cellular signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This modulation can lead to changes in gene expression and cellular metabolism .
The biological activity of (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid is primarily mediated through its binding interactions with various biomolecules:
- Inhibition of Enzymes : The compound can inhibit enzymes by binding to their active sites, thereby altering their function. This is particularly relevant in drug design where such interactions can lead to therapeutic effects .
- Transport and Distribution : Within biological systems, the compound's transport is facilitated by specific transporters that mediate its distribution across cellular membranes. This distribution is critical for its bioactivity and therapeutic potential .
1. Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective properties. In studies focused on neurological disorders such as Alzheimer's disease, (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid showed potential in protecting neuronal cells from oxidative stress and apoptosis .
2. Pharmaceutical Applications
The compound serves as a building block in the synthesis of various pharmaceuticals. It has been utilized in developing drugs targeting conditions related to amino acid metabolism and protein synthesis, thereby aiding in the understanding of cellular functions .
Dosage Effects
The effects of (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid vary significantly with dosage:
- Low Doses : Minimal observable effects on cellular functions.
- High Doses : Significant biochemical changes are noted, including alterations in enzyme activity and cellular signaling pathways .
Summary of Biological Activity
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates protease activity; acts as a competitive inhibitor |
| Cellular Signaling | Influences MAPK/ERK pathway; affects gene expression |
| Neuroprotective | Potential protective effects against neuronal damage |
| Pharmaceutical Use | Building block for drugs targeting metabolic disorders |
Comparison with Similar Compounds
Stereoisomers and Diastereomers
- (1R,3S)-3-{[(tert-Butoxycarbonyl)amino}cyclopentane-1-carboxylic acid Stereochemistry: The (1R,3S) configuration distinguishes it from the target compound, leading to differences in melting points (172.1°C vs. 192°C for the (1S,3R) isomer) and optical activity . Protecting Group: The tert-butoxycarbonyl (Boc) group, unlike Cbz, is acid-labile, enabling orthogonal deprotection strategies in multi-step syntheses .
- (1S,3S)-3-Benzyloxycarbonylamino-cyclopentanecarboxylic acid Stereochemistry: The (1S,3S) isomer exhibits distinct spatial arrangement, altering hydrogen-bonding interactions and solubility. This impacts its utility in crystallography and biological assays .
Functional Group Modifications
- (1S,3R)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid Substituent Effects: The isopropyl group at the 1-position introduces steric hindrance, reducing reactivity in coupling reactions compared to the unsubstituted target compound. Predicted pKa (4.84) suggests slightly lower acidity than the Cbz analog . Applications: Used in asymmetric catalysis due to its rigid cyclopentane backbone .
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
Deprotected Derivatives
- (1S,3R)-3-Aminocyclopentanecarboxylic acid Properties: The free amino group increases polarity (aqueous solubility >50 mg/mL vs. <5 mg/mL for Cbz-protected form) but reduces stability under oxidative conditions. Melting point: 192°C (decomposition) . Biological Relevance: Acts as a conformationally restricted β-amino acid analog, mimicking natural amino acids like threonine .
Physicochemical Properties Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are used to protect the amino moiety. A key step is the hydrolysis of methyl esters using lithium hydroxide in methanol/water, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) . Acidic deprotection (e.g., trifluoroacetic acid) and cation-exchange chromatography (Dowex 50W-X8) yield the final product . Purity is confirmed by , , and NMR, with HRMS for mass validation .
Q. How is the stereochemical configuration of the compound verified experimentally?
- Methodological Answer : Stereochemistry is confirmed using NMR coupling constants and NOESY experiments. For instance, diastereotopic proton splitting patterns in cyclopentane rings (e.g., ) and spatial correlations in 2D NMR help assign the (1S,3R) configuration . Chiral HPLC or polarimetry may supplement these analyses .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety data sheets (SDS) advise using PPE (gloves, goggles) and working in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention. Avoid release into waterways due to potential environmental toxicity .
Advanced Research Questions
Q. How can conflicting NMR data for similar cyclopentane derivatives be resolved during structural elucidation?
- Methodological Answer : Contradictions arise from conformational flexibility or solvent effects (e.g., DMSO vs. DO). Use variable-temperature NMR to observe dynamic processes (e.g., ring puckering) and compare chemical shifts for fluorinated analogs . Density functional theory (DFT) calculations can model expected shifts and validate assignments .
Q. What strategies optimize enantioselective synthesis of this compound for biological studies?
- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical. For example, cyclopropanation with diazo compounds and Rh(OAc) achieves high enantiomeric excess (ee). Enzymatic resolution (lipases or esterases) may further purify enantiomers .
Q. How does this compound perform in decarboxylative cross-coupling reactions under metallaphotoredox conditions?
- Methodological Answer : Fe/Ni dual catalytic systems enable C(sp)–C(sp) bond formation. The carboxylic acid undergoes photoinduced decarboxylation to generate alkyl radicals, which couple with aryl halides. Key parameters include ligand choice (e.g., cyclam for Fe) and base (iPrNEt vs. KPO) to suppress dimerization . Yields range from 41–78% for cyclic substrates .
Q. What role does the cyclopentane scaffold play in modulating biological activity compared to acyclic analogs?
- Methodological Answer : Conformational restriction enhances binding affinity to targets like GABA receptors. In hippocampal neuron studies, rigid cyclopentane analogs (e.g., cis-3-aminocyclopentanecarboxylic acid) mimic the extended conformation of GABA (4.74 Å separation between NH and COOH), showing potent inhibition reversible by picrotoxin . Acyclic analogs lack this precision .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
